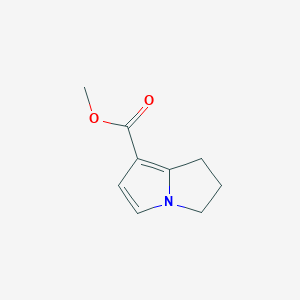Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
CAS No.: 73710-74-4
Cat. No.: VC8134106
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 73710-74-4 |
|---|---|
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | methyl 6,7-dihydro-5H-pyrrolizine-1-carboxylate |
| Standard InChI | InChI=1S/C9H11NO2/c1-12-9(11)7-4-6-10-5-2-3-8(7)10/h4,6H,2-3,5H2,1H3 |
| Standard InChI Key | WBBKAILMWXVGMF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2CCCN2C=C1 |
| Canonical SMILES | COC(=O)C1=C2CCCN2C=C1 |
Introduction
Chemical Identity and Structural Characterization
Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is defined by the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . Its IUPAC name, methyl 6,7-dihydro-5H-pyrrolizine-1-carboxylate, reflects the bicyclic structure comprising a five-membered pyrrolidine ring fused to a pyrrole moiety, with a methyl ester group at position 7. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 73710-74-4 | |
| SMILES | COC(=O)C1=C2CCCN2C=C1 | |
| InChIKey | WBBKAILMWXVGMF-UHFFFAOYSA-N | |
| PubChem CID | 315252 | |
| Melting Point | Not reported |
The compound’s X-ray crystallography data remain unpublished, but nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) have confirmed its structure . For instance, a related pyrrolizine derivative exhibited distinct -NMR signals at δ 3.13 (methylene protons) and δ 7.82 (aromatic protons) .
Synthetic Methodologies
Traditional Condensation Approaches
The synthesis of methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate typically involves multi-step condensation reactions. VulcanChem reports the use of temperature-controlled condensation of pyrrolizine precursors with methyl chloroformate or analogous acylating agents. Catalysts such as Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) are employed to enhance reaction efficiency. A representative pathway includes:
-
Formation of the pyrrolizine core via cyclization of γ-aminobutyric acid derivatives.
-
Esterification at position 7 using methanol under acidic conditions.
Analytical Characterization
Spectroscopic Techniques
-
NMR: -NMR of analogous compounds shows characteristic signals for methylene (δ 2.5–3.5) and aromatic protons (δ 6.5–7.5) .
-
HRMS: A related pyrrolizine carboxylate exhibited a molecular ion peak at m/z 246.0761 [M + H]⁺ .
-
IR: Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~3100 cm⁻¹ (aromatic C-H) .
Chromatographic Methods
Reverse-phase HPLC with C18 columns and acetonitrile-water mobile phases is commonly used for purity assessment .
Applications and Future Directions
Current Uses
-
Research Reagent: Primarily utilized in organic synthesis and medicinal chemistry as a building block .
-
Drug Discovery: Serves as a precursor for bioactive analogs targeting inflammation and cancer .
Challenges and Opportunities
-
Synthetic Optimization: Developing cost-effective, enantioselective routes remains critical .
-
Pharmacological Profiling: In vivo toxicity and pharmacokinetic studies are needed to evaluate therapeutic potential.
-
Structural Modification: Introducing electron-withdrawing groups (e.g., nitro, cyano) could enhance bioactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume